molecular formula C17H23NO7S B14294212 Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate CAS No. 120478-11-7

Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate

Cat. No.: B14294212
CAS No.: 120478-11-7
M. Wt: 385.4 g/mol
InChI Key: CNIGNIFBWSQGEC-UHFFFAOYSA-N
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Description

Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate is an organic compound with the molecular formula C17H23NO7S. This compound is known for its unique structure, which includes an acetamido group, a benzenesulfonyl group, and a propanedioate moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of automated reactors and precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The acetamido and benzenesulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the benzenesulfonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester used in similar synthetic applications.

    Diethyl acetamidomalonate: Another derivative of malonic acid with similar reactivity.

    Diethylcarbamazine: A compound with a different functional group but similar structural features.

Uniqueness

Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate is unique due to the presence of both acetamido and benzenesulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

120478-11-7

Molecular Formula

C17H23NO7S

Molecular Weight

385.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[2-(benzenesulfonyl)ethyl]propanedioate

InChI

InChI=1S/C17H23NO7S/c1-4-24-15(20)17(18-13(3)19,16(21)25-5-2)11-12-26(22,23)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,18,19)

InChI Key

CNIGNIFBWSQGEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCS(=O)(=O)C1=CC=CC=C1)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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